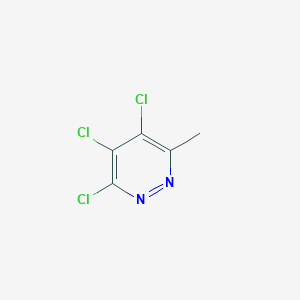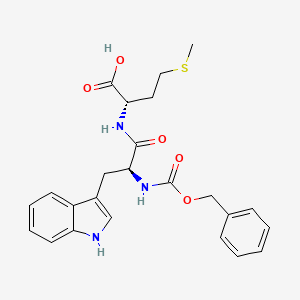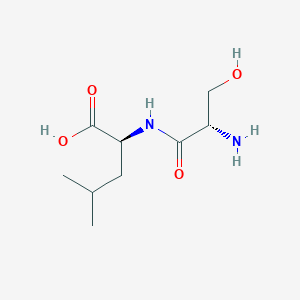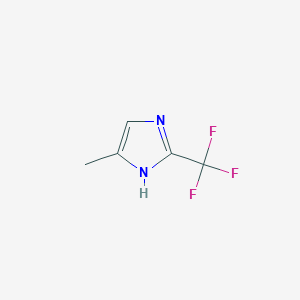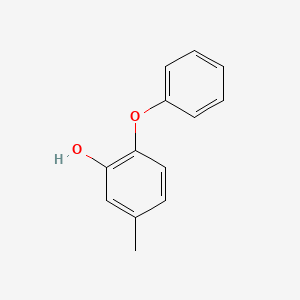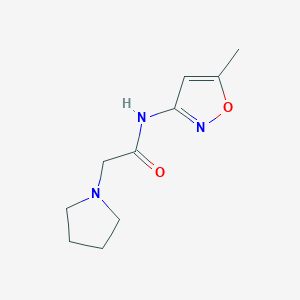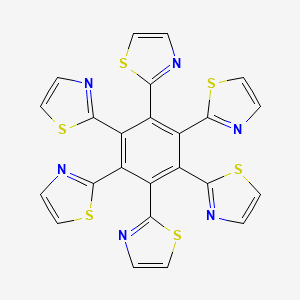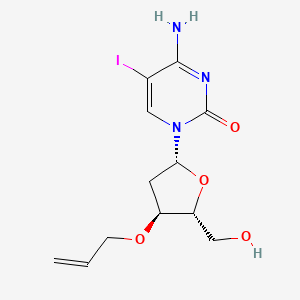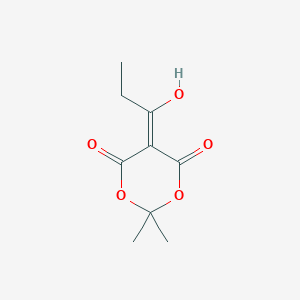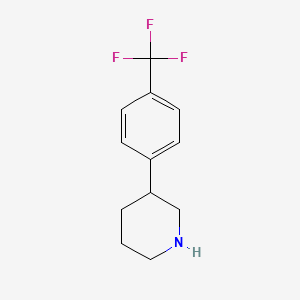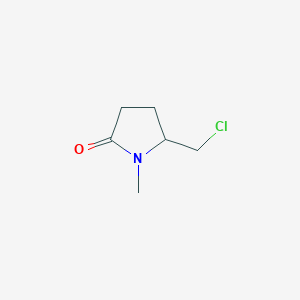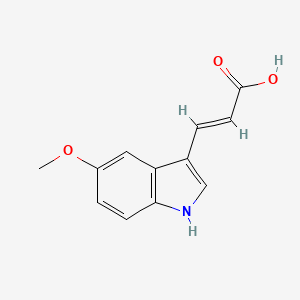
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid
説明
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid, also known as MIAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIAC is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone that regulates growth and development. MIAC has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用機序
The exact mechanism of action of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is not fully understood, but it is believed to act as an agonist for certain indole receptors in the body. These receptors are involved in a variety of biological processes, including the regulation of gene expression, cell growth and differentiation, and neurotransmitter release. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid may also interact with other proteins and enzymes in the body, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the inhibition of cancer cell growth, and the modulation of neurotransmitter release. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid in lab experiments is its versatility, as it can be used for a wide range of applications. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid is its potential toxicity, as high doses of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid have been shown to cause cell death in some studies.
将来の方向性
There are many potential future directions for research on (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid, including the development of new synthetic methods for producing (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid and the investigation of its potential therapeutic applications. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid may also be used as a tool for studying the role of indole compounds in various biological processes, as well as for investigating the mechanisms of action of other drugs and compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid and its potential toxicity in different cell types and organisms.
科学的研究の応用
(E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has been used in a wide range of scientific research applications, including the study of plant growth and development, the regulation of gene expression, and the role of indole compounds in various biological processes. (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid has also been used as a tool for studying the effects of indole compounds on cancer cells, as well as for investigating the mechanisms of action of various drugs and compounds.
特性
IUPAC Name |
(E)-3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOBWUYSSGIUDS-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



